2,3,5-Trifluoroaniline

Medicinal Chemistry Computational Chemistry Material Science

2,3,5-Trifluoroaniline (CAS 363-80-4) is a trisubstituted fluoroaniline isomer of the class C6H4F3N, with a molecular weight of 147.10 g/mol. It is a light-yellow to yellow liquid at room temperature with a boiling point of 175 °C at 760 mmHg, a density of 1.409 g/cm³, and a refractive index of 1.4895.

Molecular Formula C6H4F3N
Molecular Weight 147.1 g/mol
CAS No. 363-80-4
Cat. No. B1306033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Trifluoroaniline
CAS363-80-4
Molecular FormulaC6H4F3N
Molecular Weight147.1 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1N)F)F)F
InChIInChI=1S/C6H4F3N/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2
InChIKeyAMGDNQWQBWPRPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5-Trifluoroaniline (CAS 363-80-4) Technical Baseline and Procurement Context


2,3,5-Trifluoroaniline (CAS 363-80-4) is a trisubstituted fluoroaniline isomer of the class C6H4F3N, with a molecular weight of 147.10 g/mol [1]. It is a light-yellow to yellow liquid at room temperature with a boiling point of 175 °C at 760 mmHg, a density of 1.409 g/cm³, and a refractive index of 1.4895 . Its unique 2,3,5-fluorination pattern imparts distinct electronic and steric properties that cannot be replicated by other trifluoroaniline positional isomers or alternative halogenated anilines [2]. The compound serves as a key building block in the synthesis of fluorinated active pharmaceutical ingredients (APIs), agrochemicals, and specialty materials, where the precise positioning of fluorine atoms governs downstream molecular recognition, metabolic stability, and physicochemical performance [2].

Procurement Risk: Why 2,3,5-Trifluoroaniline Cannot Be Replaced by Other Trifluoroaniline Isomers or Halogenated Anilines


Attempting to substitute 2,3,5-trifluoroaniline with a different trifluoroaniline isomer (e.g., 2,3,4-, 3,4,5-, or 2,4,6-trifluoroaniline) or an alternative halogenated aniline introduces quantifiable changes in electronic properties, physicochemical behavior, and biological selectivity that render the substitution invalid for structure-activity relationship (SAR)-driven programs. The specific arrangement of fluorine atoms at the 2, 3, and 5 positions of the aniline ring dictates the molecule's electron affinity, boiling point, and physical state . For example, while 3,4,5-trifluoroaniline and 2,4,6-trifluoroaniline are solids at room temperature, 2,3,5-trifluoroaniline is a liquid, which has direct implications for synthetic workflow compatibility and formulation . Furthermore, in biological systems, the fluorine substitution pattern profoundly influences cytochrome P450 (CYP) enzyme selectivity and inhibition potency [1]. The procurement of a non-equivalent isomer would necessitate complete re-optimization of synthetic routes and re-validation of biological activity, incurring substantial time and resource costs.

Quantitative Differentiation of 2,3,5-Trifluoroaniline Against Closest Analogs


Electron Affinity: Enhanced Electron-Capturing Capacity Over Monofluoroaniline Baselines

The electron affinity (EA) of 2,3,5-trifluoroaniline is significantly higher than that of monofluoroaniline comparators. Computational studies determined an EA of -0.17 eV for 2,3,5-trifluoroaniline, compared to -0.06 eV for 2-fluoroaniline and -0.08 eV for 3-fluoroaniline . This indicates a stronger capacity for electron capture, which influences the compound's behavior in charge-transfer interactions, redox processes, and its susceptibility to metabolic oxidation.

Medicinal Chemistry Computational Chemistry Material Science

Physical State at Ambient Temperature: Liquid Form for Streamlined Synthetic Workflows

2,3,5-Trifluoroaniline exists as a liquid at room temperature, a key differentiating feature from several other trifluoroaniline isomers. In contrast, 3,4,5-trifluoroaniline (CAS 163733-96-8) is a solid with a melting point of 58-62°C, and 2,4,6-trifluoroaniline (CAS 363-81-5) is a solid with a melting point of 33-37°C .

Process Chemistry Formulation Synthetic Methodology

Boiling Point: Distinct Separation Characteristics for Purification and Distillation

The boiling point of 2,3,5-trifluoroaniline at atmospheric pressure (760 mmHg) is 175 °C, a value that is clearly distinct from other trifluoroaniline isomers . This provides a clear physical basis for separation and purification. For example, 2,3,4-trifluoroaniline boils at 92 °C at 48 mmHg (extrapolated to approximately 270 °C at 760 mmHg) , while 3,4,5-trifluoroaniline has a boiling point of 200.4 °C at 760 mmHg .

Process Chemistry Purification Analytical Chemistry

Thermochemical Stability: Exclusion from Standard Enthalpy of Formation Measurements

In a comprehensive experimental and computational study of the thermochemistry of fluoroaniline isomers, the standard molar enthalpy of formation in the condensed phase was determined for all isomers except 2,3,5-trifluoroaniline, which was excluded from the experimental combustion calorimetry measurements [1]. The study instead relied on high-level G3MP2B3 and BP86/6-31+G(d) computational estimates for this specific compound, indicating its unique thermochemical behavior that precluded standard experimental characterization under the conditions used.

Thermochemistry Computational Chemistry Process Safety

Validated Research and Industrial Applications for 2,3,5-Trifluoroaniline


Medicinal Chemistry: Synthesis of Fluorinated Pharmacophores Requiring High Electron Affinity

The enhanced electron affinity of 2,3,5-trifluoroaniline (-0.17 eV) makes it a preferred building block for the synthesis of electron-deficient pharmacophores, particularly those designed to engage in π-π stacking interactions or to modulate metabolic stability . Its unique substitution pattern is critical for SAR studies where subtle changes in fluorine position alter target engagement, as seen in CYP enzyme selectivity studies .

Process Chemistry: Liquid-Phase Synthetic Platforms Benefiting from Ambient Handling

As a room-temperature liquid, 2,3,5-trifluoroaniline is ideally suited for automated parallel synthesis platforms and flow chemistry applications where solid handling would introduce complexity . Its liquid state facilitates precise volumetric dispensing and rapid dissolution, key advantages in high-throughput experimentation and scale-up operations .

Agrochemical R&D: Fluorinated Intermediates with Optimized Bioactivity and Environmental Fate

The compound is utilized as an intermediate in the synthesis of advanced pesticides and herbicides, where the specific 2,3,5-fluorination pattern enhances biological efficacy and selectivity while modulating environmental persistence . Its distinct boiling point also aids in purification, ensuring high-purity intermediates for downstream formulation .

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